What is the mechanism of action of NPFF1-R antagonist 1?
What is the mechanism of action of NPFF1-R antagonist 1?
An In-depth Technical Guide to the Mechanism of Action of NPFF1-R Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of NPFF1-R antagonist 1, a notable piperidine analogue (compound 8b). For comparative purposes, this guide also includes data on RF9, another well-characterized antagonist of the neuropeptide FF (NPFF) receptor system.
Core Mechanism of Action
NPFF1-R antagonist 1 functions as a competitive antagonist at the Neuropeptide FF Receptor 1 (NPFF1-R). Its primary mechanism involves binding to the receptor without initiating a downstream signaling cascade. By occupying the binding site, it effectively blocks the endogenous ligand, Neuropeptide FF (NPFF), from activating the receptor. This blockade prevents the receptor from initiating its usual signal transduction processes.[1]
The NPFF1 receptor is a G protein-coupled receptor (GPCR) primarily coupled to inhibitory Gαi/o proteins.[2] Upon activation by an agonist, NPFF1-R inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. NPFF1-R antagonist 1 reverses this effect by preventing the initial agonist binding.
Quantitative Data Summary
The binding affinities and functional potencies of NPFF1-R antagonist 1 and the comparative antagonist RF9 are summarized below. This data is crucial for understanding the selectivity and potential therapeutic window of these compounds.
| Compound | Target | Assay Type | Parameter | Value | Selectivity (NPFF2/NPFF1) | Off-Target Binding (Ki) |
| NPFF1-R antagonist 1 (compound 8b) | NPFF1-R | Binding Affinity | Ki | 211 nM[1][3][4] | 15.5-fold[1][3] | DOR: 1540 ± 132 nM[1][3] |
| NPFF2-R | Binding Affinity | Ki | 3270 nM[1][3][4] | KOR: 1390 ± 147 nM[1][3] | ||
| NPFF1-R | Functional Antagonism | - | Dose-dependently reverses NPFF inhibition of forskolin-induced cAMP accumulation[1][3] | MOR: 3560 ± 364 nM[1][3] | ||
| RF9 | hNPFF1-R | Binding Affinity | Ki | 58 nM[5] | 1.3-fold | Selective over NPY Y1, GPR10, GPR54, GPR103, and opioid receptors[5] |
| hNPFF2-R | Binding Affinity | Ki | 75 nM[5] | |||
| hNPFF1R | Functional Antagonism | EC50 | 4.7 ± 1.2 μM (reversal of NPVF effect)[6] |
hNPFF1-R/hNPFF2-R: human Neuropeptide FF Receptor 1/2, DOR: delta-opioid receptor, KOR: kappa-opioid receptor, MOR: mu-opioid receptor.
Signaling Pathway and Antagonist Intervention
The canonical signaling pathway of the NPFF1 receptor and the point of intervention by NPFF1-R antagonist 1 are illustrated below.
Caption: NPFF1-R signaling pathway and antagonist mechanism.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Radioligand Binding Assay (Competitive Binding)
This assay quantifies the affinity of a test compound (e.g., NPFF1-R antagonist 1) for the NPFF1 receptor by measuring its ability to displace a radiolabeled ligand.
Cell Preparation:
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Chinese Hamster Ovary (CHO) cells stably expressing the human NPFF1 receptor (CHO-hNPFF1R) are cultured to ~80% confluency.
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Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
Assay Protocol:
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In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]YVP for hNPFF1R), and varying concentrations of the unlabeled test compound.[6]
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Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
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Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
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Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Functional cAMP Accumulation Assay
This assay determines the functional activity of a compound by measuring its effect on intracellular cAMP levels. For an antagonist, this involves assessing its ability to reverse the agonist-induced inhibition of cAMP production.
Cell Preparation:
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Seed CHO-hNPFF1R cells into a 96-well plate and culture overnight to allow for cell attachment.
Assay Protocol:
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Pre-treat the cells with various concentrations of the antagonist (e.g., NPFF1-R antagonist 1) for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
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Stimulate the cells with a constant concentration of an NPFF1-R agonist (e.g., NPVF) in the presence of forskolin.[6] Forskolin directly activates adenylyl cyclase, leading to a large increase in cAMP production. The agonist will inhibit this stimulation in cells expressing the Gi-coupled NPFF1-R.
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Incubate for a specified time (e.g., 30 minutes) at 37°C.
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Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay (e.g., GloSensor™ cAMP Assay).[7][8]
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Data Analysis: The antagonist's effect is observed as a dose-dependent reversal of the agonist's inhibition of forskolin-stimulated cAMP accumulation. An EC50 value for the antagonist can be calculated, representing the concentration that produces 50% of its maximal reversal effect.
Caption: Logical relationships in the functional cAMP assay.
Conclusion
NPFF1-R antagonist 1 is a selective and potent competitive antagonist of the NPFF1 receptor. Its mechanism of action involves blocking the binding of endogenous agonists, thereby preventing the Gi/o-mediated inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of NPFF1-R antagonists as potential therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genecards.org [genecards.org]
- 3. NPFF1-R antagonist 1_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RF 9 | Neuropeptide FF/AF Receptors | Tocris Bioscience [tocris.com]
- 6. RF9, a potent and selective neuropeptide FF receptor antagonist, prevents opioid-induced tolerance associated with hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the selective recognition of RF-amide peptides by neuropeptide FF receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
